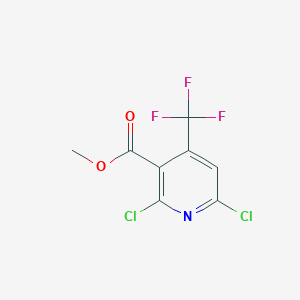

Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate

描述

Nuclear Magnetic Resonance (NMR)

- $$^1$$H NMR (CDCl$$_3$$): A singlet at δ 3.95 ppm corresponds to the methyl ester group. The pyridine protons resonate as a singlet at δ 7.59 ppm due to symmetrical substitution.

- $$^{13}$$C NMR : Peaks at δ 165.2 ppm (ester carbonyl), 150.6 ppm (C-2 and C-6), and 124.8 ppm (q, $$J = 270 \, \text{Hz}$$, CF$$_3$$) confirm the substituents.

Infrared (IR) Spectroscopy

Strong absorptions at 1745 cm$$^{-1}$$ (C=O stretch) and 1130–1250 cm$$^{-1}$$ (C-F stretches) dominate the spectrum.

Mass Spectrometry

The molecular ion peak appears at $$ m/z \, 274.02 $$, with fragmentation patterns showing losses of Cl ($$ m/z \, 239 $$) and COOCH$$_3$$ ($$ m/z \, 215 $$).

Thermodynamic Properties and Phase Behavior

Experimental data for melting and boiling points are inconsistently reported. One source indicates a melting point of 198–200°C, while others lack explicit values. The density is estimated at 1.631 g/cm$$^3$$, and the compound is stable under inert conditions up to 250°C.

| Property | Value | Source |

|---|---|---|

| Melting Point | 198–200°C | |

| Density | 1.631 g/cm$$^3$$ | |

| Boiling Point | 267°C |

Solubility Characteristics and Partition Coefficients

The compound exhibits limited water solubility but is miscible with polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol and ethyl acetate. The calculated partition coefficient (LogP) is 3.2, indicating high lipophilicity.

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <1 |

| Ethanol | ~10 |

| DMSO | ~50 |

属性

IUPAC Name |

methyl 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F3NO2/c1-16-7(15)5-3(8(11,12)13)2-4(9)14-6(5)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTYTJDDVIXLFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670610 | |

| Record name | Methyl 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1130344-76-1 | |

| Record name | Methyl 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Chlorination of Methyl 4-(Trifluoromethyl)nicotinate

One common approach is to start with methyl 4-(trifluoromethyl)nicotinate and perform selective chlorination at the 2- and 6-positions. This is typically achieved using reagents such as phosphorus oxychloride (POCl3) or other chlorinating agents under controlled conditions.

- Reaction conditions: The chlorination is performed under reflux, often in the presence of a catalyst or base to direct substitution.

- Yields: Literature reports yields ranging from moderate to high, depending on reaction time and temperature control.

Direct Synthesis from 4-(Trifluoromethyl)nicotinic Acid

An alternative method involves synthesizing 4-(trifluoromethyl)nicotinic acid first, followed by chlorination and esterification steps.

- Synthesis of 4-(Trifluoromethyl)nicotinic acid: This can be prepared via hydrolysis of methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate or by other synthetic routes involving trifluoromethylpyridine derivatives.

- Hydrolysis and esterification: Controlled hydrolysis with sodium hydroxide and subsequent acidification yields the nicotinic acid derivative, which can then be esterified with methanol under acidic conditions to form the methyl ester.

Some patented methods describe the preparation starting from trifluoromethylpyridine derivatives, which undergo functional group transformations including cyano group introduction, hydrolysis, and chlorination to afford the target compound.

- Key reagents: Sodium hydroxide, hydrochloric acid, methanol.

- Process: Reaction mixtures are stirred at elevated temperatures (around 100 °C), followed by pH adjustment, crystallization, and filtration to isolate the product.

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrolysis of methyl ester | Sodium hydroxide, water | 100 | 2-4 | ~98 | Stirring until solid dissolves |

| Acidification | Hydrochloric acid | Room temp | 0.5-1 | - | Adjust pH to precipitate acid |

| Chlorination | Phosphorus oxychloride or equivalent | Reflux (~80-110) | 3-6 | 70-90 | Selective chlorination at 2,6-positions |

| Esterification | Methanol, acid catalyst (e.g., H2SO4) | Reflux (~65) | 2-5 | 85-95 | Converts acid to methyl ester |

- Thin layer chromatography (TLC): Used to monitor reaction progress.

- Filtration and recrystallization: Employed to purify the final product.

- Spectroscopic methods: NMR, IR, and mass spectrometry confirm the structure and purity.

- The use of sodium hydroxide in aqueous medium at 100 °C effectively hydrolyzes methyl esters to acids with high yield (up to 98.3%).

- Chlorination reactions require careful temperature control to avoid over-chlorination or decomposition.

- Esterification yields improve with excess methanol and acid catalysis.

- Reaction times and reagent stoichiometry significantly influence product purity and yield.

| Method | Starting Material | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Chlorination of methyl 4-(trifluoromethyl)nicotinate | Methyl 4-(trifluoromethyl)nicotinate | POCl3, reflux | Direct chlorination, good control | Requires careful handling of chlorinating agents |

| Hydrolysis and esterification | This compound | NaOH, HCl, Methanol | High yield hydrolysis and esterification | Multi-step process |

| Functional group transformations from trifluoromethylpyridine derivatives | Trifluoromethylpyridine derivatives | NaOH, HCl, catalysts | Versatile, can start from simpler precursors | More complex reaction sequence |

The preparation of this compound involves strategic chlorination and esterification steps starting from trifluoromethyl-substituted nicotinic acid derivatives or related precursors. The methods are well-documented with high yields achievable under optimized conditions. Control of reaction parameters such as temperature, reagent concentration, and pH is critical for obtaining high purity and yield. The use of sodium hydroxide for hydrolysis and phosphorus oxychloride for chlorination are central to these syntheses, supported by analytical techniques for product verification.

化学反应分析

Reaction Mechanisms

The mechanisms of these reactions often involve:

-

Electrophilic Attack : The presence of electron-withdrawing groups like trifluoromethyl enhances the electrophilicity of the aromatic ring, facilitating electrophilic substitution.

-

Nucleophilic Substitution : In some cases, nucleophiles can attack the carbonyl carbon of the ester functional group, leading to the formation of various derivatives.

Biological Activity and Mechanism

Research indicates that methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate exhibits significant biological activity due to its ability to interact with specific molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to enzyme inhibition or modulation of receptor activity. This interaction is enhanced by the presence of chlorine and trifluoromethyl groups, which improve binding affinity and specificity .

Insecticidal Activity

Studies have shown that derivatives of this compound exhibit insecticidal properties against pests like Myzus persicae (green peach aphid) and Helicoverpa armigera (American bollworm). The effectiveness of these compounds has been evaluated through bioassays that measure mortality rates at various concentrations .

Table of Biological Activity

| Compound No. | % Mortality (24h) | % Mortality (48h) | % Mortality (72h) |

|---|---|---|---|

| 1a | 83.0 | 93.0 | 100.0 |

| 1b | 10.0 | 43.0 | 50.0 |

| 1c | 47.0 | 87.0 | 97.0 |

| Imidacloprid | 67.0 | 90.0 | 100.0 |

This table summarizes the mortality rates observed in bioassays involving different concentrations of synthesized compounds compared to a standard insecticide (Imidacloprid).

科学研究应用

Proteomics Research

Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate is utilized as a biochemical tool in proteomics. It can interact with specific molecular targets, such as enzymes or receptors, potentially leading to enzyme inhibition or modulation of receptor activity. Its ability to form covalent bonds with nucleophilic residues in proteins enhances its utility in studying protein functions and interactions .

Synthesis of Antitumor Agents

This compound serves as a precursor in the synthesis of trisubstituted pyridines, which have demonstrated antitumor activity. The incorporation of dichloro and trifluoromethyl groups is believed to enhance the biological activity of these derivatives .

Organic Synthesis

This compound acts as an intermediate in the synthesis of various organic compounds. Its reactivity allows for the formation of diverse derivatives through substitution reactions, oxidation, reduction, and hydrolysis .

Case Studies and Experimental Data

Recent studies have focused on the biological activity of this compound:

- Anti-inflammatory Effects: Research indicates potential anti-inflammatory properties linked to interactions with nicotinic receptors, suggesting applications in treating inflammatory conditions .

- Agrochemical Applications: The compound is also relevant in agrochemicals due to its role in synthesizing trifluoromethylpyridines used as active ingredients for pest control .

- Pharmaceutical Development: Investigations into this compound's structural characteristics reveal its potential for developing drugs targeting viral infections and neurological disorders .

作用机制

its effects are likely related to its ability to participate in various chemical reactions, leading to the formation of biologically active compounds . The molecular targets and pathways involved are not clearly defined in the available literature.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s key structural features include:

- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

- Chlorine atoms : Contribute to electronic effects and steric bulk.

- Methyl ester : Provides reactivity for hydrolysis or transesterification.

Below is a comparative analysis with analogous pyridine derivatives:

*Estimated based on synthesis stoichiometry in .

Trifluoromethyl vs. Methyl or Fluorine Substituents

- Trifluoromethyl (CF₃) : The target compound’s CF₃ group increases electron-withdrawing effects and lipophilicity compared to methyl (CH₃) or fluorine (F) substituents. This makes it more resistant to metabolic degradation than 2,6-dichloro-4-methylnicotinic acid .

- Chlorine vs.

Functional Group Reactivity

- Ester vs. Nitrile or Amine: The methyl ester in the target compound allows for hydrolysis to carboxylic acids, whereas the nitrile group in 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile can undergo hydrolysis to amides or acids under acidic/basic conditions. The amine group in 2,6-dichloro-4-(trifluoromethyl)pyridin-3-amine enables coupling reactions (e.g., amidation) for drug discovery .

生物活性

Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate is a synthetic compound with significant biological activity, characterized by its unique molecular structure. It features a methyl ester, dichloro substitutions at the 2 and 6 positions, and a trifluoromethyl group at the 4 position of the nicotinic acid framework. This compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals due to its reactivity and interaction with biological macromolecules.

Molecular Characteristics

- Molecular Formula : C9H6Cl2F3N

- Molecular Weight : Approximately 278.44 g/mol

The presence of chlorine and trifluoromethyl groups enhances its chemical reactivity and biological properties, allowing for interactions with various enzymes and receptors.

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Enzyme Interaction : The compound can form covalent bonds with nucleophilic residues in proteins, potentially leading to enzyme inhibition or modulation of receptor activity. This is facilitated by the electrophilic nature of the dichloro and trifluoromethyl groups, which enhance binding affinity and specificity towards target enzymes.

- Pharmacological Potential : Studies have explored its interactions with specific molecular targets, revealing its potential as a lead compound in drug design. The ability to inhibit certain enzymes suggests applications in therapeutic contexts, particularly in diseases where enzyme modulation is beneficial .

- Toxicological Profile : While exhibiting biological activity, the compound is classified as harmful if swallowed or inhaled and may cause allergic reactions. Its toxicity profile necessitates careful handling in research and industrial applications.

The mechanism of action involves several key processes:

- Covalent Bond Formation : The aldehyde group can react with nucleophilic sites on proteins or enzymes, inhibiting their function. This covalent interaction is critical for its biological effects.

- Halogen Bonding : The chlorine atoms may participate in halogen bonding, further influencing the compound's binding affinity to target proteins.

Applications

This compound has diverse applications across various fields:

- Pharmaceuticals : Used as a precursor for synthesizing bioactive compounds.

- Agrochemicals : Its biological activity makes it suitable for developing pesticides or herbicides.

- Research : Serves as a probe to study enzyme mechanisms and interactions within biological systems .

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and structurally similar compounds:

| Compound Name | Key Differences |

|---|---|

| 2,6-Dichloro-4-(trifluoromethyl)aniline | Contains an amino group instead of an ester |

| 2,6-Dichloro-4-(trifluoromethyl)pyridine | Lacks the ester functionality |

| 2,6-Dichloro-4-(trifluoromethyl)benzoic acid | Contains a carboxylic acid group |

This comparison highlights the unique functional groups present in this compound that enhance its reactivity and biological activity.

Study on Enzyme Inhibition

A study conducted on the interaction of this compound with a specific enzyme revealed that the compound effectively inhibited enzyme activity at low micromolar concentrations. This suggests potential therapeutic applications where enzyme inhibition is desired.

Toxicity Assessment

In another research effort assessing the toxicological profile of the compound, it was found to exhibit acute toxicity in certain model organisms. The results indicated a need for further investigation into safety measures when utilizing this compound in industrial applications.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate, and how can intermediates be stabilized?

- Methodology : The synthesis involves three key steps:

- Chlorination : Reacting 2,6-dihydroxy-4-(trifluoromethyl)nicotionitrile with tetramethylammonium chloride and triethylamine (molar ratio 1:2:1), achieving an 80.8% yield.

- Hydrolysis : Using a mixed solvent of sulfuric and nitric acid (4:1 v/v) to hydrolyze intermediates, yielding 92.7%.

- Hydrogenolysis : Catalyzing 2,6-dichloro-4-(trifluoromethyl)nicotinic acid with 10% Pd/C (6% w/w relative to substrate) and sodium acetate (1:2 molar ratio), yielding 90.4% .

Q. What safety protocols are critical when handling this compound?

- Handling : Use fume hoods, anti-static equipment, and avoid contact with oxidizers or heat sources due to potential explosive reactivity under friction or shock (observed in trifluoromethyl analogs) .

- First Aid : For skin exposure, rinse immediately with water; for inhalation, move to fresh air and administer oxygen if necessary .

Advanced Research Questions

Q. How can conflicting reaction yields from different synthetic methods be systematically analyzed?

- Approach : Compare variables such as catalyst loading (e.g., 6% Pd/C vs. alternative catalysts), solvent polarity, and temperature. For example, the hydrogenolysis step’s 90.4% yield may differ from other methods due to sodium acetate’s role in stabilizing reactive intermediates. Use kinetic studies or DFT calculations to identify rate-limiting steps.

Q. What advanced analytical techniques validate the compound’s structural and electronic properties?

- Techniques :

- NMR/LC-MS : Confirm molecular structure (e.g., molecular weight 263.24 g/mol for analogs ).

- X-ray crystallography : Resolve steric effects of 2,6-dichloro and trifluoromethyl groups.

- LogP analysis : Predict solubility (LogP = 2.74 for structurally similar esters ).

Q. How do electron-withdrawing groups (Cl, CF₃) influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The 2,6-dichloro groups increase electrophilicity at the pyridine ring’s 4-position, facilitating nucleophilic substitution. The CF₃ group enhances stability via steric shielding, as seen in agrochemical analogs like Fipronil . Optimize conditions using Pd-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl boronic acids .

Q. What challenges arise when scaling synthesis from lab to pilot scale?

- Key Issues :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。